molecular formula C11H21Br3N2 B13683569 CID 162302112

CID 162302112

Katalognummer: B13683569
Molekulargewicht: 421.01 g/mol
InChI-Schlüssel: KZIDDHBSWNXERU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “CID 162302112” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 162302112” involves a series of chemical reactions that require precise conditions. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using advanced techniques. This may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “CID 162302112” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of various products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation or nitration reactions are performed using appropriate halogen or nitro compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated forms.

Wissenschaftliche Forschungsanwendungen

Compound “CID 162302112” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in various chemical syntheses.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.

    Industry: It finds applications in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of compound “CID 162302112” involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Compound “CID 162302112” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups.

    Uniqueness: The specific reactivity, stability, and applications of “this compound” set it apart from other compounds.

This detailed article provides an overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C11H21Br3N2

Molekulargewicht

421.01 g/mol

InChI

InChI=1S/C11H21N2.Br3/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;1-3-2/h9-11H,3-8H2,1-2H3;/q+1;-1

InChI-Schlüssel

KZIDDHBSWNXERU-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C=C[N+](=C1)CCCC.Br[Br-]Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.